molecular formula C14H8Cl2N2O2S B11682612 (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11682612
M. Wt: 339.2 g/mol
InChI Key: FYXULBBAJZXNDR-IZZDOVSWSA-N
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Description

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorophenylfuran with an appropriate imidazolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide

Uniqueness

Compared to similar compounds, (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and furan moieties contribute to its stability and potential for diverse applications.

Properties

Molecular Formula

C14H8Cl2N2O2S

Molecular Weight

339.2 g/mol

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H8Cl2N2O2S/c15-9-3-1-7(5-10(9)16)12-4-2-8(20-12)6-11-13(19)18-14(21)17-11/h1-6H,(H2,17,18,19,21)/b11-6+

InChI Key

FYXULBBAJZXNDR-IZZDOVSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=S)N3)Cl)Cl

Origin of Product

United States

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